Cas no 1822349-48-3 (METHYL 2-AMINO-2-(2-HYDROXY-4-METHYLPHENYL)ACETATE)

METHYL 2-AMINO-2-(2-HYDROXY-4-METHYLPHENYL)ACETATE 化学的及び物理的性質
名前と識別子
-
- METHYL 2-AMINO-2-(2-HYDROXY-4-METHYLPHENYL)ACETATE
- Benzeneacetic acid, α-amino-2-hydroxy-4-methyl-, methyl ester
- 1822349-48-3
- EN300-1849906
-
- インチ: 1S/C10H13NO3/c1-6-3-4-7(8(12)5-6)9(11)10(13)14-2/h3-5,9,12H,11H2,1-2H3
- InChIKey: SMNPXQHUEWTQQG-UHFFFAOYSA-N
- ほほえんだ: OC1C=C(C)C=CC=1C(C(=O)OC)N
計算された属性
- せいみつぶんしりょう: 195.08954328g/mol
- どういたいしつりょう: 195.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.209±0.06 g/cm3(Predicted)
- ふってん: 317.3±37.0 °C(Predicted)
- 酸性度係数(pKa): 9.50±0.40(Predicted)
METHYL 2-AMINO-2-(2-HYDROXY-4-METHYLPHENYL)ACETATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1849906-0.05g |
methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate |
1822349-48-3 | 0.05g |
$744.0 | 2023-09-19 | ||
Enamine | EN300-1849906-2.5g |
methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate |
1822349-48-3 | 2.5g |
$1735.0 | 2023-09-19 | ||
Enamine | EN300-1849906-5.0g |
methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate |
1822349-48-3 | 5g |
$2566.0 | 2023-06-02 | ||
Enamine | EN300-1849906-10.0g |
methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate |
1822349-48-3 | 10g |
$3807.0 | 2023-06-02 | ||
Enamine | EN300-1849906-5g |
methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate |
1822349-48-3 | 5g |
$2566.0 | 2023-09-19 | ||
Enamine | EN300-1849906-0.25g |
methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate |
1822349-48-3 | 0.25g |
$814.0 | 2023-09-19 | ||
Enamine | EN300-1849906-0.1g |
methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate |
1822349-48-3 | 0.1g |
$779.0 | 2023-09-19 | ||
Enamine | EN300-1849906-0.5g |
methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate |
1822349-48-3 | 0.5g |
$849.0 | 2023-09-19 | ||
Enamine | EN300-1849906-1.0g |
methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate |
1822349-48-3 | 1g |
$884.0 | 2023-06-02 | ||
Enamine | EN300-1849906-10g |
methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate |
1822349-48-3 | 10g |
$3807.0 | 2023-09-19 |
METHYL 2-AMINO-2-(2-HYDROXY-4-METHYLPHENYL)ACETATE 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
METHYL 2-AMINO-2-(2-HYDROXY-4-METHYLPHENYL)ACETATEに関する追加情報
Introduction to Methyl 2-Amino-2-(2-Hydroxy-4-Methylphenyl)Acetate (CAS No. 1822349-48-3)
Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate, identified by its CAS number 1822349-48-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit diverse biological activities, making it a valuable subject for further investigation and potential applications in drug development.
The molecular structure of Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate consists of an acetate moiety linked to an amino group, which is further substituted with a hydroxy group on a methylphenyl ring. This unique arrangement of functional groups suggests that the compound may interact with various biological targets, thereby influencing cellular processes and potentially offering therapeutic benefits.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders, inflammation, and metabolic diseases. The presence of both amino and hydroxy functional groups in Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate makes it a promising candidate for such applications. For instance, the amino group can participate in hydrogen bonding interactions, while the hydroxy group can engage in both hydrophobic and hydrophilic interactions, allowing the compound to interact with a wide range of biological targets.
One of the most compelling aspects of this compound is its potential role in the treatment of neurological disorders. Studies have shown that molecules with similar structural features can influence neurotransmitter release and receptor activity, which are critical factors in conditions such as Alzheimer's disease, Parkinson's disease, and depression. The specific arrangement of functional groups in Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate may enable it to interact with these targets in a manner that could alleviate symptoms or slow disease progression.
Furthermore, the compound's ability to modulate inflammatory pathways has also been explored. Inflammation is a key factor in numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and even certain types of cancer. By interacting with inflammatory mediators and signaling pathways, Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate could potentially reduce inflammation and associated symptoms.
The development of new drugs often involves extensive computational modeling and experimental validation to ensure efficacy and safety. Computational studies have been instrumental in predicting the binding affinity and interaction patterns of Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate with various biological targets. These studies have provided valuable insights into how the compound might function at the molecular level and have guided the design of more effective derivatives.
In addition to computational approaches, experimental studies have also played a crucial role in understanding the biological activity of this compound. In vitro assays have been used to evaluate its effects on cell proliferation, apoptosis, and enzyme activity. These assays have revealed promising results, suggesting that Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate may have therapeutic potential in several areas.
The synthesis of this compound has also been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to introduce the necessary functional groups while maintaining structural integrity. These techniques include catalytic hydrogenation, nucleophilic substitution reactions, and protective group strategies. The ability to synthesize Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate efficiently is crucial for both research purposes and potential industrial applications.
Evaluation of pharmacokinetic properties is another critical aspect of drug development. Studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Understanding these properties helps in predicting how the drug will behave within the body and informs dosing strategies. Preliminary data suggest that Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate exhibits favorable pharmacokinetic characteristics, making it a promising candidate for further development.
The safety profile of any potential drug must be thoroughly evaluated before it can be considered for clinical use. Preclinical studies have been conducted to assess the toxicity and side effects associated with Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate. These studies have included acute toxicity tests, chronic toxicity assessments, and genotoxicity evaluations. The results from these studies have been encouraging, indicating that the compound is well-tolerated at relevant doses.
The future direction for research on Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate includes further exploration of its mechanisms of action and identification of novel therapeutic applications. Additionally, efforts are underway to develop more potent derivatives through structural modifications based on initial findings from both computational and experimental studies.
In conclusion, Methyl 2-amino-2-(2-hydroxy-4-methylphenyl)acetate (CAS No. 1822349-48-3) is a compound with significant potential in pharmaceutical research due to its unique molecular structure and diverse biological activities. Its ability to modulate neurological pathways, inflammatory processes, and other key cellular functions makes it a valuable candidate for further investigation. With ongoing research aimed at optimizing its synthesis, evaluating its pharmacokinetic properties, and assessing its safety profile, this compound holds promise for contributing to advancements in drug development.
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